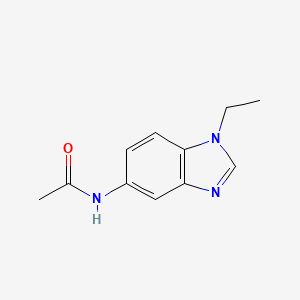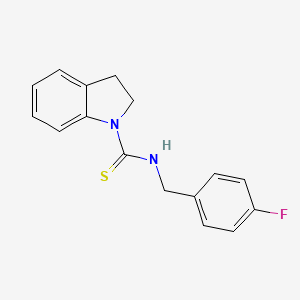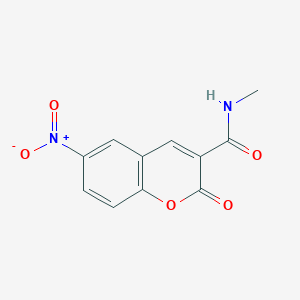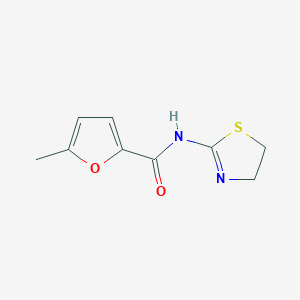
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, also known as MOC-BZM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MOC-BZM belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide is not fully understood, but studies have shown that it can bind to metal ions and inhibit acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase, induce apoptosis in cancer cells, and act as a fluorescent probe for metal ions. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its ability to act as a fluorescent probe for metal ions, which can be useful in detecting metal ions in biological systems. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been shown to have potential applications in the treatment of Alzheimer's disease and as an anticancer agent. However, one limitation of using 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide in lab experiments is its potential toxicity, which must be taken into consideration when conducting experiments.
将来の方向性
There are several future directions for the research of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, including its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide for its potential use as an anticancer agent. Furthermore, the development of new synthetic methods for 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide could lead to the discovery of new compounds with improved properties.
合成法
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been synthesized using different methods, including the reaction of 4-methylcoumarin-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 2-aminotoluene and then coupled with 4-methyl-7-hydroxycoumarin in the presence of triethylamine. Another method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-aminotoluene in the presence of acetic anhydride, followed by the reaction with benzoyl chloride to yield 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide.
科学的研究の応用
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
特性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-5-3-4-6-15(11)18(21)19-13-7-8-14-12(2)9-17(20)22-16(14)10-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURDGUWNDPMPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![methyl N-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5692552.png)


![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)


![7-(3,4-dimethoxybenzyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5692593.png)
![4-(1-azepanyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5692613.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)